molecular formula C13H16N2OS B1461366 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-49-7

6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1461366
CAS RN: 1105194-49-7
M. Wt: 248.35 g/mol
InChI Key: VIXXHXJZILUBMA-UHFFFAOYSA-N
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Description

6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

  • A study detailed the synthesis of benzothiazole derivatives, including compounds structurally related to 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, and evaluated their antibacterial and entomological activities. These compounds showed significant antibacterial properties as well as antifeedant, acaricidal, and toxicological effects against pests (Chaudhary et al., 2011).

  • Another research effort synthesized benzothiazole derivatives to investigate their pharmacological profiles, highlighting their anti-inflammatory and antibacterial efficacies. The starting product for these compounds was 6-substituted-1,3-benzothiazol-2-amine, prepared via a one-step process from substituted anilines, demonstrating a wide range of therapeutic properties (Hunasnalkar et al., 2010).

Corrosion Inhibition and Material Protection

  • Research on benzothiazole derivatives, including those structurally related to this compound, has shown these compounds' effectiveness as corrosion inhibitors. The study explored their potential in protecting materials, with a focus on correlating electronic properties to corrosion inhibitive performance (Behzadi et al., 2017).

Anticancer Activity

  • A distinct investigation synthesized novel benzothiazole derivatives and assessed their in-vitro anticancer activities. The research underscored the compounds' significant efficacy against various cancer cell lines, highlighting the potential of benzothiazole derivatives, including those similar to this compound, in oncology (Waghmare et al., 2013).

properties

IUPAC Name

6-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-4-5-11-12(7-9)17-13(15-11)14-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXXHXJZILUBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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